Cas no 1909316-27-3 (2-(chloromethyl)prop-2-ene-1-sulfonyl chloride)

2-(chloromethyl)prop-2-ene-1-sulfonyl chloride structure
1909316-27-3 structure
Product Name:2-(chloromethyl)prop-2-ene-1-sulfonyl chloride
CAS No:1909316-27-3
MF:
MW:
MDL:MFCD29762688
CID:4628865
PubChem ID:121553089
Update Time:2025-07-19

2-(chloromethyl)prop-2-ene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(chloromethyl)prop-2-ene-1-sulfonyl chloride
    • MDL: MFCD29762688

2-(chloromethyl)prop-2-ene-1-sulfonyl chloride Pricemore >>

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Additional information on 2-(chloromethyl)prop-2-ene-1-sulfonyl chloride

Introduction to 2-(Chloromethyl)prop-2-ene-1-sulfonyl Chloride (CAS No. 1909316-27-3)

2-(Chloromethyl)prop-2-ene-1-sulfonyl chloride (CAS No. 1909316-27-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in the synthesis of pharmaceuticals and advanced materials. This compound is characterized by its chloromethyl and sulfonyl chloride functional groups, which confer it with reactive properties that make it an attractive intermediate in synthetic chemistry.

The chemical structure of 2-(chloromethyl)prop-2-ene-1-sulfonyl chloride consists of a propene backbone with a chloromethyl group attached to one of the terminal carbon atoms and a sulfonyl chloride group attached to the other terminal carbon. This combination of functional groups provides a rich platform for further chemical modifications, enabling the synthesis of a wide range of derivatives with diverse properties and applications.

In the realm of pharmaceutical research, 2-(chloromethyl)prop-2-ene-1-sulfonyl chloride has been explored as a key intermediate in the synthesis of novel drug candidates. The chloromethyl group can be readily functionalized through nucleophilic substitution reactions, while the sulfonyl chloride group can undergo nucleophilic attack to form sulfonamides or sulfonate esters. These reactions are crucial for the development of new therapeutic agents, particularly those targeting specific biological pathways or receptors.

Recent studies have highlighted the potential of 2-(chloromethyl)prop-2-ene-1-sulfonyl chloride in the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The ability to introduce specific functional groups via 2-(chloromethyl)prop-2-ene-1-sulfonyl chloride allows for the design of prodrugs with enhanced pharmacokinetic properties, such as improved solubility, stability, and bioavailability. This is particularly important for drugs that suffer from poor absorption or rapid degradation in vivo.

Beyond pharmaceutical applications, 2-(chloromethyl)prop-2-ene-1-sulfonyl chloride has also found utility in the development of advanced materials. For instance, it can be used as a building block for the synthesis of polymers with tailored properties. The reactivity of the chloromethyl and sulfonyl chloride groups enables the formation of covalent linkages with various monomers, leading to the creation of copolymers with unique mechanical, thermal, and chemical characteristics. These materials have potential applications in areas such as drug delivery systems, coatings, and adhesives.

The synthetic versatility of 2-(chloromethyl)prop-2-ene-1-sulfonyl chloride is further exemplified by its use in the preparation of small molecules for use in chemical biology. Small molecules that can selectively modulate protein function are valuable tools for understanding cellular processes and identifying new therapeutic targets. By leveraging the reactivity of 2-(chloromethyl)prop-2-ene-1-sulfonyl chloride, researchers can synthesize compounds that bind to specific protein sites with high affinity and selectivity.

In addition to its synthetic applications, 2-(chloromethyl)prop-2-ene-1-sulfonyl chloride has been studied for its potential as a probe molecule in analytical chemistry. The presence of multiple reactive functional groups allows for the design of probes that can be used to detect and quantify specific analytes in complex biological samples. For example, sulfonamides derived from 2-(chloromethyl)prop-2-ene-1-sulfonyl chloride have been used as fluorescent probes to monitor changes in cellular environments or to detect specific biomolecules.

The safety and handling considerations for 2-(chloromethyl)prop-2-ene-1-sulfonyl chloride are important aspects that must be addressed in any laboratory setting. As with many organic compounds containing reactive functional groups, proper personal protective equipment (PPE) should be worn during handling, and appropriate ventilation should be ensured to minimize exposure risks. Additionally, storage conditions should be carefully controlled to prevent degradation or unwanted reactions.

In conclusion, 2-(chloromethyl)prop-2-ene-1-sulfonyl chloride (CAS No. 1909316-27-3) is a highly versatile compound with a wide range of applications in synthetic chemistry, pharmaceutical research, materials science, and analytical chemistry. Its unique chemical structure and reactivity make it an invaluable tool for scientists and researchers working across these fields. As ongoing research continues to uncover new possibilities and applications, the importance of this compound is likely to grow even further.

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